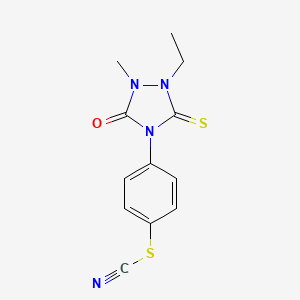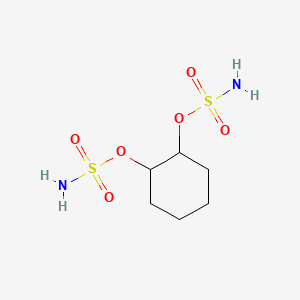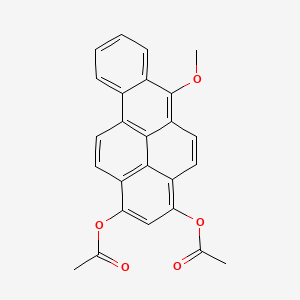
Thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester is a complex organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Involving the reaction of a phenyl ester with thiocyanic acid derivatives.
Cyclization reactions: To form the triazolo ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Conversion to thiols or amines.
Substitution: Replacement of functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted phenyl esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, thiocyanates are known for their antimicrobial properties. This compound may be investigated for its potential use as an antimicrobial agent or in the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Thiocyanates have been studied for their role in treating various diseases, and this compound may offer new avenues for drug development.
Industry
In industry, thiocyanates are used in the production of dyes, pesticides, and other chemicals. This compound may have applications in these areas due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester would involve its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid derivatives: Such as phenyl thiocyanate and benzyl thiocyanate.
Triazolo compounds: Such as triazolopyrimidines and triazolobenzodiazepines.
Uniqueness
This compound is unique due to its specific structural features, including the triazolo ring and phenyl ester moiety. These features may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
| 76995-65-8 | |
Fórmula molecular |
C12H12N4OS2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
[4-(1-ethyl-2-methyl-3-oxo-5-sulfanylidene-1,2,4-triazolidin-4-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C12H12N4OS2/c1-3-15-12(18)16(11(17)14(15)2)9-4-6-10(7-5-9)19-8-13/h4-7H,3H2,1-2H3 |
Clave InChI |
DPEGLNPYTHGXDI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=S)N(C(=O)N1C)C2=CC=C(C=C2)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)




